N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
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Overview
Description
N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions to introduce the pyridazine ring and the beta-alanine moiety. The reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(Naphthalen-1-yl)-N’-alkyl oxalamide: This compound shares the naphthalene moiety but differs in its overall structure and reactivity.
(Naphthalen-1-yl-selenyl)acetic acid derivatives: These compounds also feature a naphthalene ring but include selenium, leading to different chemical properties and applications.
Uniqueness
N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is unique due to its combination of a naphthalene ring, a pyridazine ring, and a beta-alanine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H17N3O4/c23-17(20-11-10-19(25)26)12-22-18(24)9-8-16(21-22)15-7-3-5-13-4-1-2-6-14(13)15/h1-9H,10-12H2,(H,20,23)(H,25,26) |
InChI Key |
GVDOTQRWSUEAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
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